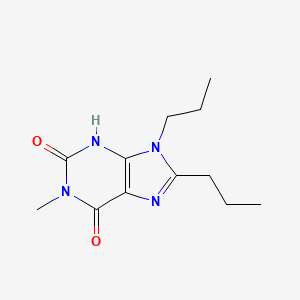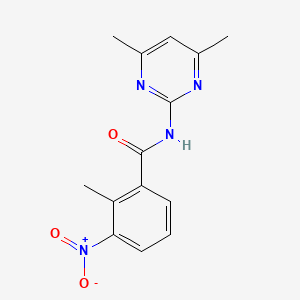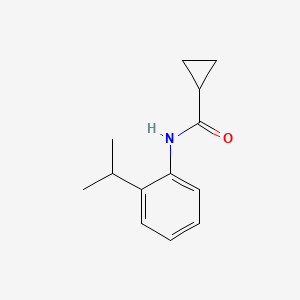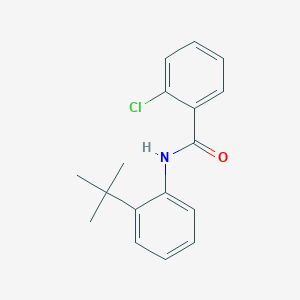
3-bromo-N-(3-chlorophenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(3-chlorophenyl)-4-methoxybenzamide is a chemical compound with the molecular formula C14H11BrClNO2. This compound is widely used in scientific research for its unique properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(3-chlorophenyl)-4-methoxybenzamide is not fully understood. However, it is believed to interact with certain proteins in the body, particularly those involved in cellular signaling pathways.
Biochemical and Physiological Effects:
3-bromo-N-(3-chlorophenyl)-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain proteins, which can lead to changes in cellular signaling pathways. The compound has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-N-(3-chlorophenyl)-4-methoxybenzamide in lab experiments is its ability to selectively target certain proteins. This allows researchers to study the effects of specific proteins on cellular processes. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling the compound to avoid exposure.
Direcciones Futuras
There are many future directions for research involving 3-bromo-N-(3-chlorophenyl)-4-methoxybenzamide. One area of research is the development of new drugs that target specific proteins in the body. Another area of research is the study of the compound's effects on various diseases, such as cancer and inflammation. Additionally, the compound's potential as a therapeutic agent in the treatment of various diseases is an area of interest for future research.
Conclusion:
In conclusion, 3-bromo-N-(3-chlorophenyl)-4-methoxybenzamide is a valuable tool in scientific research. Its unique properties make it useful in the study of various biological processes. While there are limitations to its use, the potential for future research is vast. With continued research, this compound may prove to be a valuable therapeutic agent in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-bromo-N-(3-chlorophenyl)-4-methoxybenzamide can be achieved using a three-step reaction process. The first step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. In the second step, the 4-methoxybenzoyl chloride is reacted with 3-chloroaniline to form N-(3-chlorophenyl)-4-methoxybenzamide. Finally, the third step involves the bromination of N-(3-chlorophenyl)-4-methoxybenzamide using bromine to form 3-bromo-N-(3-chlorophenyl)-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
3-bromo-N-(3-chlorophenyl)-4-methoxybenzamide has been widely used in scientific research to study the mechanism of action of various biological processes. It is used as a biochemical tool to study the role of certain proteins in cellular processes. The compound is also used to study the effects of certain drugs on the body.
Propiedades
IUPAC Name |
3-bromo-N-(3-chlorophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-13-6-5-9(7-12(13)15)14(18)17-11-4-2-3-10(16)8-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDWYIIOCQNAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,3,5-trimethylphenoxy)acetyl]azepane](/img/structure/B5749072.png)
![2-{[4-(diethylamino)phenyl]amino}naphthoquinone](/img/structure/B5749078.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5749085.png)
![N-{[4'-(acetyloxy)-3-biphenylyl]carbonyl}glycine](/img/structure/B5749099.png)



![2-[(3-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5749126.png)
![4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5749137.png)



![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-naphthyl)acetamide](/img/structure/B5749190.png)
![methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5749191.png)